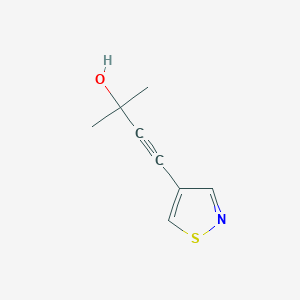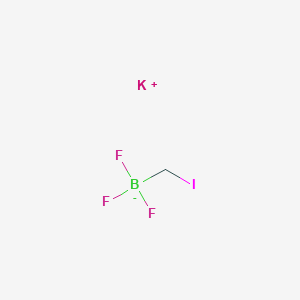![molecular formula C18H16O5 B7880500 4,7-Dimethoxy-5-[(4-methoxyphenyl)ethynyl]-1,3-benzodioxole](/img/structure/B7880500.png)
4,7-Dimethoxy-5-[(4-methoxyphenyl)ethynyl]-1,3-benzodioxole
Vue d'ensemble
Description
4,7-Dimethoxy-5-[(4-methoxyphenyl)ethynyl]-1,3-benzodioxole is an organic compound characterized by its unique structure, which includes a benzodioxole core substituted with methoxy groups and a methoxyphenyl ethynyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-5-[(4-methoxyphenyl)ethynyl]-1,3-benzodioxole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenylacetylene and 4,7-dimethoxy-1,3-benzodioxole.
Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-methoxyphenylacetylene with 4,7-dimethoxy-1,3-benzodioxole. This reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an inert atmosphere (e.g., nitrogen or argon).
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and reduce costs, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dimethoxy-5-[(4-methoxyphenyl)ethynyl]-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts (e.g., palladium on carbon) to reduce the ethynyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding ethyl derivative.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
4,7-Dimethoxy-5-[(4-methoxyphenyl)ethynyl]-1,3-benzodioxole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Materials Science: It is used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure and electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 4,7-Dimethoxy-5-[(4-methoxyphenyl)ethynyl]-1,3-benzodioxole involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, affecting their catalytic activity.
Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways and cellular responses.
DNA/RNA: The compound can intercalate into DNA or RNA, affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dimethoxy-1,3-benzodioxole: Lacks the methoxyphenyl ethynyl moiety, resulting in different chemical and biological properties.
4-Methoxyphenylacetylene: Contains the ethynyl group but lacks the benzodioxole core, leading to distinct reactivity and applications.
4,7-Dimethoxy-5-phenylethynyl-1,3-benzodioxole: Similar structure but without the methoxy group on the phenyl ring, affecting its electronic properties and reactivity.
Uniqueness
4,7-Dimethoxy-5-[(4-methoxyphenyl)ethynyl]-1,3-benzodioxole is unique due to the presence of both the benzodioxole core and the methoxyphenyl ethynyl moiety. This combination imparts specific electronic and steric properties, making it valuable for applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
4,7-dimethoxy-5-[2-(4-methoxyphenyl)ethynyl]-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-19-14-8-5-12(6-9-14)4-7-13-10-15(20-2)17-18(16(13)21-3)23-11-22-17/h5-6,8-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUVLMSKOXUQHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC(=C3C(=C2OC)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 4-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B7880429.png)
![4-Bromo-6-chloro-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B7880434.png)


![7-bromo-2-methyl-1H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B7880470.png)
![4,9-Dimethoxy-2H,7H,8H-naphtho[2,3-d][1,3]dioxole-6-carbaldehyde](/img/structure/B7880476.png)
![N-[3-(2,5-dioxofuran-3-yl)phenyl]acetamide](/img/structure/B7880479.png)


![5-(Trifluoromethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B7880507.png)

![6-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B7880528.png)

